molecular formula C6H13O5P B1584487 Ethyl dimethylphosphonoacetate CAS No. 311-46-6

Ethyl dimethylphosphonoacetate

Cat. No.: B1584487
CAS No.: 311-46-6
M. Wt: 196.14 g/mol
InChI Key: HUNISAHOCCASGM-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereoelectronic Properties

Ethyl dimethylphosphonoacetate (CAS 311-46-6) is a phosphonate ester with the molecular formula C₆H₁₃O₅P and a molecular weight of 196.14 g/mol . Its molecular architecture features a central phosphorus atom bonded to two methoxy groups, an ethoxycarbonylmethyl group, and a double-bonded oxygen atom. The phosphorus atom adopts a tetrahedral geometry, with three single bonds to oxygen atoms and one double bond to oxygen, forming a P=O group.

The compound’s stereoelectronic properties are influenced by the electron-withdrawing nature of the ester and phosphonyl groups. The dimethoxy substituents on phosphorus contribute to electron donation through resonance, stabilizing the phosphorus center. This electron distribution plays a critical role in modulating reactivity, particularly in nucleophilic substitution reactions.

Key Structural Features:

Feature Description Source
Phosphorus Coordination Tetrahedral geometry (P=O, three P–O bonds)
Methoxy Groups Electron-donating substituents on P
Ethoxycarbonyl Group Ester functionality at ethyl terminus

Spectroscopic Profiling (NMR, IR, Mass Spectrometry)

This compound exhibits distinct spectral signatures that confirm its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃, 400 MHz):
    • δ 1.29 ppm (t, 3H): Ethyl ester CH₃ group.
    • δ 2.98 ppm (d, 2H, ²Jₕₚ = 21.5 Hz): Methine protons adjacent to phosphorus.
    • δ 3.82 ppm (d, 6H): Methyl groups of dimethoxy substituents.
  • ³¹P NMR: A single peak at δ 24.1 ppm confirms the phosphorus environment in the phosphonoacetate group.

Infrared (IR) Spectroscopy

  • P=O Stretch: Strong absorption at 1250–1300 cm⁻¹ due to the phosphonyl group.
  • C=O Stretch: Ester carbonyl peak at 1730–1750 cm⁻¹ .

Mass Spectrometry

  • [M+H]⁺: m/z 197.06 (calculated for C₆H₁₄O₅P⁺).
  • Fragmentation Patterns: Loss of methoxy groups (–OCH₃) and ethyl ester cleavage observed.

Spectroscopic Data Summary:

Technique Key Peaks/Shifts Source
¹H NMR δ 1.29 (CH₃), δ 2.98 (CH₂), δ 3.82 (OCH₃)
³¹P NMR δ 24.1 ppm
IR 1250–1300 cm⁻¹ (P=O), 1730–1750 cm⁻¹ (C=O)
MS [M+H]⁺ at m/z 197.06

Thermodynamic Parameters and Phase Behavior

This compound is a colorless to pale yellow liquid under ambient conditions, with well-defined thermodynamic properties:

Parameter Value Conditions Source
Boiling Point 134–135°C 10 mmHg
Density 1.188 g/mL 25°C
Refractive Index 1.43–1.435 20°C
Flash Point 99°C Closed cup
Melting Point ~–30°C Reported estimate

The compound’s phase behavior is characterized by:

  • Liquid State: Stable at room temperature (<15°C recommended for storage).
  • Vapor Pressure: Low volatility (~2.46 × 10⁻⁵ mmHg at 25°C).

Solubility and Reactivity in Diverse Solvent Systems

This compound demonstrates solvent-dependent solubility and reactivity, critical for its applications in organic synthesis.

Solubility Profile

Solvent Solubility Notes Source
Polar Aprotic High DMF, DMSO, THF
Alcohols Moderate Methanol, ethanol
Nonpolar Low Hexane, toluene

Reactivity and Functional Group Behavior

  • Horner-Wadsworth-Emmons (HWE) Reactions:
    • Forms stabilized ylides with strong bases (e.g., NaH), enabling E-selective olefination.
  • Nucleophilic Substitution:
    • Methoxy groups undergo hydrolysis under acidic or basic conditions, yielding phosphonic acids.
  • Intramolecular Michael Additions:
    • Participates in cyclization reactions to form heterocyclic compounds.

Reactivity in Solvent Systems:

Reaction Type Solvent System Outcome Source
HWE Olefination THF, NaH E-Alkenes with high regioselectivity
Hydrolysis H₂O/NaOH Phosphonic acid derivatives
Michael Additions DMF, K₂CO₃ Heterocyclic compounds

Properties

IUPAC Name

ethyl 2-dimethoxyphosphorylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O5P/c1-4-11-6(7)5-12(8,9-2)10-3/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNISAHOCCASGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00185043
Record name Ethyl (dimethoxyphosphinoyl)acetate
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Molecular Weight

196.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

311-46-6
Record name Ethyl 2-(dimethoxyphosphinyl)acetate
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URL https://commonchemistry.cas.org/detail?cas_rn=311-46-6
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Record name Ethyl (dimethoxyphosphinoyl)acetate
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Record name Ethyl (dimethoxyphosphinoyl)acetate
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Record name Ethyl (dimethoxyphosphinoyl)acetate
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Preparation Methods

Phosphonate Ester Formation via Trimethylsilyl Bromide (TMSBr) Mediated Hydrolysis

A key intermediate in the synthesis is a dimethyl benzyl ester phosphonate derivative. Microwave-mediated hydrolysis of a precursor phosphonate ester in the presence of trimethylsilyl bromide (TMSBr) generates a trimethylsilyl phosphonate intermediate, which upon hydrolysis with methanol-water yields the free phosphonic acid intermediate. This intermediate is then reacted with pivaloyloxymethyl iodide (POM iodide) and a base such as Hünig’s base in tetrahydrofuran (THF) to furnish bis-POM protected this compound derivatives in high yield (up to 94%).

  • Use of POM iodide is preferred over POM chloride due to higher yields.
  • The bis-POM protection enhances lipophilicity for potential prodrug applications but may require further hydrolysis for activity.

Rhodium-Catalyzed O–H Insertion Reaction

The synthesis of α-carboxy nucleoside phosphonates, including this compound derivatives, employs a rhodium-catalyzed O–H insertion reaction. This reaction involves:

  • Preparation of diazo phosphonoesters via diazo transfer using 4-dodecylbenzenesulfonyl azide (DBSA).
  • Rhodium pivalate catalysis in dichloromethane (DCM) for O–H insertion to form allylic acetate intermediates.
  • Subsequent palladium-catalyzed Tsuji–Trost reactions to introduce nucleobases or other substituents.

This method allows for efficient construction of the phosphonoacetate backbone with good yields (e.g., 68% for O–H insertion step).

Selective Hydrolysis and Protection Strategies

  • Benzyl esters are introduced early in the synthesis to enable late-stage deprotection by hydrogenolysis.
  • Selective hydrolysis of phosphonate esters in the presence of alkenes requires the use of amine bases such as lutidine along with TMSBr.
  • Bis-POM or bis-POC (pivaloyloxymethyl or pivaloyloxycarbonyl) groups are installed to mask phosphonate groups for prodrug design.
  • Attempts to selectively hydrolyze methyl esters while preserving prodrug moieties have been challenging and often unsuccessful, indicating the need for careful protection strategies.

One-Pot Reactions for POM and POC Modifications

Heating solutions of phosphonate intermediates with sodium iodide and POM-Cl or POC-Cl in acetonitrile in sealed tubes for extended periods (e.g., 48 hours) facilitates one-pot conversion to bis-POM or bis-POC derivatives with moderate yields (46% for bis-POM, 36% for bis-POC).

Data Table Summarizing Key Preparation Steps and Yields

Step/Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
Microwave-mediated hydrolysis with TMSBr TMSBr, MeOH-H2O, microwave TMS-phosphonate intermediate Not specified Followed by hydrolysis to free acid
Bis-POM protection POM iodide, Hünig’s base, THF Bis-POM protected phosphonate 94 POM iodide preferred over POM chloride
Diazo transfer 4-dodecylbenzenesulfonyl azide (DBSA) Diazo phosphonoester 27 (over 2 steps) DBSA preferred for easier purification
Rhodium-catalyzed O–H insertion Rhodium pivalate, DCM Allylic acetate intermediate 68 Improved conditions replacing benzene with DCM
Palladium-catalyzed Tsuji–Trost reaction Pd(dba)2, dppb, acetonitrile, microwave Nucleobase insertion product 27 Enables nucleobase attachment
One-pot POM/POC modification NaI, POM-Cl or POC-Cl, acetonitrile, 48 h Bis-POM or bis-POC derivatives 46 (POM), 36 (POC) Avoids intermediate isolation
Hydrogenolysis and alkene reduction H2, Pd/C, balloon Free acid bis-POM prodrug Not specified Final deprotection step

Research Findings and Considerations

  • The bis-POM methyl ester prodrug of this compound shows some biological activity but may require further optimization for cellular uptake and efficacy.
  • The presence of both phosphonate and carboxylic acid moieties in the molecule presents challenges in membrane permeability and prodrug design.
  • Protective group strategies are critical to enable selective transformations and to achieve high yields.
  • Microwave-assisted reactions and transition metal catalysis (rhodium, palladium) are key enabling technologies for efficient synthesis.
  • Attempts to selectively hydrolyze methyl esters without affecting phosphonate protections have been largely unsuccessful, indicating the need for careful synthetic planning.

Chemical Reactions Analysis

Types of Reactions

Ethyl dimethylphosphonoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

EDMPA has been identified as a valuable reactant for synthesizing various pharmaceutical compounds, including:

  • Non-nucleoside inhibitors of HCV polymerase NS5B : These inhibitors are crucial for developing antiviral therapies against Hepatitis C virus (HCV) infections. EDMPA serves as an intermediate in the synthesis of these inhibitors, enhancing their efficacy and selectivity .
  • Neuropeptide Y1 receptor antagonists : These compounds have potential therapeutic applications in treating obesity and anxiety disorders. The use of EDMPA in their synthesis allows for the creation of more effective antagonists .

Organic Synthesis

EDMPA is extensively used in organic synthesis due to its ability to participate in various reactions:

  • Horner-Wadsworth-Emmons (HWE) reactions : EDMPA acts as a reagent in HWE reactions, which are vital for forming carbon-carbon double bonds with high stereoselectivity. This application is particularly useful in synthesizing alkenylcarboxylates .
  • Intramolecular Michael reactions : These reactions benefit from the reactivity of EDMPA, allowing for the formation of complex cyclic structures that are important in drug design .
  • Olefination of peptidyl aldehydes : EDMPA can be used to create stabilized ylides, facilitating the olefination process and leading to the formation of significant peptide derivatives .

Temporary Plugging Agents

In the oil and gas industry, EDMPA can be utilized to prepare temporary plugging agents when combined with hydroxyethylpyrrolidone and ethyl perfluorobutyl ether. These agents are essential for managing fluid flow during drilling operations, particularly in oil-water wells .

Case Study 1: Synthesis of HCV Polymerase Inhibitors

Research demonstrated that EDMPA could effectively be used to synthesize novel non-nucleoside inhibitors targeting HCV polymerase NS5B. The synthesized compounds showed promising antiviral activity in vitro, indicating potential for further development into therapeutic agents .

Case Study 2: Neuropeptide Y Receptor Antagonists

In a study focused on neuropeptide Y1 receptor antagonists, EDMPA was integral in synthesizing derivatives that exhibited high affinity and selectivity for the receptor. These findings suggest that compounds derived from EDMPA could lead to significant advancements in treating metabolic disorders .

Summary Table of Applications

Application AreaSpecific UseReference
Medicinal ChemistryHCV polymerase inhibitors
Neuropeptide Y1 receptor antagonists
Organic SynthesisHorner-Wadsworth-Emmons reactions
Intramolecular Michael reactions
Olefination of peptidyl aldehydes
Oil and Gas IndustryTemporary plugging agents

Mechanism of Action

The mechanism of action of ethyl dimethylphosphonoacetate involves its ability to act as a nucleophile in chemical reactions. It can form stable intermediates with electrophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Phosphonoacetate esters share a common backbone but differ in ester and phosphonate substituents, leading to variations in reactivity, selectivity, and applications. Below is a detailed comparison with structurally related compounds.

Structural and Molecular Comparisons
Compound Molecular Formula Phosphonate Substituents Ester Group Molecular Weight
Ethyl dimethylphosphonoacetate C₆H₁₃O₅P Dimethyl Ethyl 196.14
Triethyl phosphonoacetate C₇H₁₅O₅P Diethyl Ethyl 210.17
Methyl diethylphosphonoacetate C₇H₁₅O₅P Diethyl Methyl 210.17
Benzyl dimethylphosphonoacetate C₁₇H₁₉O₅P Dimethyl Benzyl 334.30
Ethyl diethylphosphonoacetate C₈H₁₇O₅P Diethyl Ethyl 224.19

Key Observations :

  • Larger ester groups (e.g., benzyl) increase steric hindrance, reducing reactivity in nucleophilic additions .
  • Diethylphosphono groups enhance electron-withdrawing effects compared to dimethyl, influencing carbanion stability .
Reactivity in Horner-Wadsworth-Emmons (HWE) Reactions

HWE reactions with phosphonoacetates are sensitive to phosphonate and ester group modifications.

Compound Base Aldehyde E:Z Selectivity Yield (%) Reference
This compound NaH Hemiacetal S23 3:1 (E:Z) ~70
Triethyl phosphonoacetate K₂CO₃ Aldehyde >99:1 (E:Z) 88
Ethyl diethylphosphonoacetate (CF₃)₂CHONa Benzaldehyde >99:1 (E:Z) 85–90
Mthis compound (CF₃)₂CHONa Benzaldehyde >99:1 (E:Z) 90

Key Findings :

  • This compound exhibits moderate E-selectivity (3:1) in non-optimized conditions, while triethyl phosphonoacetate achieves complete E-selectivity under similar protocols .
  • Ethyl diethylphosphonoacetate and mthis compound show excellent E-selectivity (>99:1) with strong bases like (CF₃)₂CHONa, highlighting the role of electron-withdrawing phosphonate groups in stabilizing transition states .
Stereoselectivity and Stability
  • Benzyl dimethylphosphonoacetate showed only 14% conversion in iridium-catalyzed C–C bond formation, suggesting susceptibility to transesterification or steric interference .
  • This compound is stable under standard HWE conditions but requires optimized bases (e.g., NaH, K₃PO₄) to achieve moderate yields (~70%) in complex syntheses .

Biological Activity

Ethyl dimethylphosphonoacetate (EDMPA), a phosphonate compound, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of EDMPA, including its mechanisms of action, synthesis, and relevant case studies.

EDMPA has the chemical formula C6_6H13_{13}O5_5P and is classified as a phosphonate ester. Its structure includes a dimethylphosphono group attached to an ethyl acetate moiety, which contributes to its lipophilicity and biological activity. The compound is soluble in organic solvents, such as alcohols and ethers, with a melting point of approximately -30°C and a boiling point around 135-140°C .

EDMPA exhibits various biological activities primarily through its interaction with enzymatic pathways and cellular receptors. Notably, it has been studied for its role as a prodrug in enhancing the bioavailability of active compounds. The phosphonate moiety is crucial for its activity against viral polymerases, particularly in the context of antiviral therapy.

Antiviral Activity

Research indicates that EDMPA can serve as a precursor for non-nucleoside inhibitors of hepatitis C virus (HCV) polymerase NS5B. The compound's ability to inhibit viral replication is linked to its structural similarity to natural substrates, allowing it to interfere with viral enzyme function without requiring prior phosphorylation .

Synthesis and Derivatives

The synthesis of EDMPA involves straightforward chemical reactions typically yielding high purity. It can be employed as a reactant in the development of various derivatives aimed at enhancing biological activity. For example, modifications to the ethyl group can lead to compounds that exhibit improved potency against specific targets such as neuropeptide Y1 receptors .

In vitro Studies

In vitro studies have demonstrated that EDMPA exhibits significant inhibitory effects on HIV-1 reverse transcriptase (RT). One study reported an IC50_{50} value of 59 ± 17 μM for a related phosphonate prodrug, indicating moderate antiviral activity . This suggests that EDMPA could be further explored as a scaffold for developing more potent HIV inhibitors.

Animal Models

Animal model studies have also been conducted to assess the efficacy of EDMPA derivatives in treating autoimmune diseases and cancers. For instance, compounds derived from EDMPA have shown promise in preclinical trials targeting histone deacetylases (HDACs), which are implicated in various malignancies and inflammatory conditions .

Summary of Biological Activities

Activity Description
Antiviral Inhibitory effects on HIV-1 RT; potential use against HCV polymerase
HDAC Inhibition Modifications lead to compounds with HDAC inhibitory actions
Autoimmune Disease Treatment Potential applications in treating diseases like rheumatoid arthritis

Q & A

Q. What are the established synthetic routes for preparing ethyl dimethylphosphonoacetate (EDMPA) in academic laboratories?

EDMPA is commonly synthesized via Michaelis-Arbusov reactions or transesterification of phosphonate precursors. For example:

  • Method : Reacting methylbis-(2,2,2-trifluoroethyl)phosphonoacetate with alkaline hydrolysis agents (e.g., NaOH in methanol), followed by acid quenching and purification via column chromatography .
  • Key Conditions : Anhydrous solvents, inert atmosphere, and controlled stoichiometry to avoid side reactions (e.g., hydrolysis of ester groups).
  • Yield Optimization : Adjusting reaction time (2–48 hours) and temperature (25–70°C) significantly impacts product purity and yield .

Q. What analytical techniques are recommended for characterizing EDMPA and its derivatives?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm structural integrity, with characteristic peaks for the dimethylphosphono and ethyl ester groups (e.g., δ ~1.3 ppm for CH3_3CH2_2O) .
  • Infrared Spectroscopy (IR) : Key absorption bands at ~1250 cm1^{-1} (P=O) and ~1740 cm1^{-1} (C=O ester) .
  • Microanalysis : Combustion analysis validates elemental composition (C, H, P) with <2% deviation from theoretical values .

Q. How can EDMPA be purified to >95% purity for sensitive reactions?

  • Column Chromatography : Use silica gel with eluents like ethyl acetate/hexane (1:3 v/v) for polar impurities .
  • Distillation : Under reduced pressure (e.g., 10 mmHg) to isolate EDMPA (boiling point ~134°C) without thermal decomposition .

Advanced Research Questions

Q. How does EDMPA participate in stereoselective reactions, such as the Wadsworth-Emmons olefination?

EDMPA-derived phosphonate anions enable E-selective alkene formation via reversible oxaphosphetane intermediates. Computational studies (e.g., B3LYP/6-31G^*) show:

  • Transition State (TS) Stability : TStrans_{trans} is 2.2 kcal/mol more stable than TScis_{cis}, favoring E-isomers .
  • Experimental Validation : Reactions with aldehydes (e.g., acetaldehyde) yield E/Z ratios up to 86/14 under optimized conditions (e.g., K2_2CO3_3 in ethanol) .

Table 1 : Stereoselectivity in Wadsworth-Emmons Reactions with EDMPA

SubstrateCatalystSolventE/Z RatioYield (%)Reference
AcetaldehydeK2_2CO3_3Ethanol86/1488
FurfuralK2_2CO3_3Ethanol80/2075

Q. Why does EDMPA fail to polymerize in certain Michael addition systems?

In polyaddition with ethylene glycol diacrylate (EGDA), EDMPA’s low nucleophilicity and steric hindrance from the dimethylphosphono group impede chain propagation.

  • Mitigation Strategy : Elevate reaction temperature (e.g., 70°C in DMF) to enhance reactivity, though yields remain low (~20%) compared to malononitrile-based polymers .

Q. How can researchers resolve contradictions in reaction yields when using EDMPA under varying conditions?

  • Parameter Screening : Systematically test solvents (polar vs. nonpolar), bases (K2_2CO3_3 vs. DBU), and temperatures. For example:
    • In ethanol with K2_2CO3_3, yields reach 88% for alkene synthesis .
    • In DCM with DBU, yields drop due to incomplete deprotonation .
  • Computational Modeling : Use DFT calculations to predict energy barriers for intermediates, guiding experimental optimization .

Q. What role does EDMPA play in synthesizing biologically active compounds?

EDMPA serves as a precursor for α,β-unsaturated esters , which are intermediates in antiviral and anticancer agents. For example:

  • Furylpropenoates : Synthesized from furfural and EDMPA, showing potential in antimicrobial assays .

Data Contradiction Analysis

Q. Conflicting reports on EDMPA’s reactivity in Michael additions: How to interpret discrepancies?

Discrepancies arise from solvent polarity and catalyst selection :

  • High-Polarity Solvents (e.g., DMF): Enhance anion stabilization, improving reactivity .
  • Low-Polarity Solvents (e.g., DCM): Reduce ion-pair dissociation, lowering yields .

Table 2 : EDMPA Reactivity Under Different Conditions

Reaction TypeSolventCatalystTemperatureYield (%)Reference
Alkene SynthesisEthanolK2_2CO3_325°C88
PolymerizationDMFDBU70°C20

Methodological Recommendations

  • Stereochemistry Control : Use computational tools (e.g., Gaussian) to model TS geometries before lab trials .
  • Yield Optimization : Employ high-throughput parallel synthesis systems (HTPSI) for rapid parameter screening .
  • Safety : Handle EDMPA in fume hoods due to volatility (flash point ~98.9°C) and potential phosphonate toxicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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